Heptachlor-exo-epoxide

Description

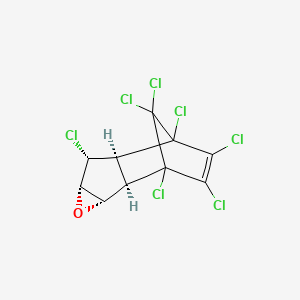

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8?,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFXBSWRVIQKOD-TTWWGNBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@@H]3[C@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air., Crystalline solid; [MSDSonline] | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlor epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.350 PPM IN WATER | |

| Details | Hayes, Wayland J., Jr. Pesticides Studied in Man. Baltimore/London: Williams and Wilkins, 1982., p. 233 | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1024-57-3 | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlor epoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-161.5 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V20 131 (1979) | |

| Record name | HEPTACHLOR EPOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Heptachlor-exo-epoxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptachlor-exo-epoxide is a primary and more persistent metabolite of heptachlor (B41519), a polychlorinated cyclodiene insecticide.[1][2] First isolated from technical chlordane (B41520) in 1946, heptachlor was widely used for agricultural and domestic purposes to control termites, ants, and other soil insects until its uses were significantly restricted in the 1980s due to concerns over its environmental persistence and potential health risks.[3][4] Heptachlor itself is metabolized in plants, animals, and microorganisms to form heptachlor epoxide, which exists as two stereoisomers: the more stable and environmentally prevalent exo-epoxide (Isomer B) and the endo-epoxide (Isomer A).[5][6] This document provides a detailed technical guide on the chemical structure, properties, analytical methods, and biological interactions of this compound.

Chemical Structure and Properties

This compound is a white, crystalline solid.[2][7] It is formed by the epoxidation of the double bond in the heptachlor molecule.[5] The exo configuration indicates the epoxide ring is oriented on the opposite side of the chlorinated ring system. This configuration contributes to its increased stability and persistence in the environment compared to the parent compound.[6]

IUPAC Name: (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene[5] CAS Number: 1024-57-3[8] Molecular Formula: C₁₀H₅Cl₇O[5][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 389.32 g/mol | [10] |

| Melting Point | 156 - 163 °C | [11] |

| Boiling Point | 425.5 °C at 760 mmHg | [12] |

| Density | 1.91 g/cm³ | [12] |

| Water Solubility | 0.350 mg/L (ppm) | [10] |

| LogP (Octanol-Water Partition Coefficient) | 4.45 | [12] |

| Vapor Pressure | 4.71 x 10⁻⁷ mmHg at 25°C | [12] |

Toxicological Data

This compound is considered to be more toxic and persistent than its parent compound, heptachlor.[5] The U.S. Environmental Protection Agency (EPA) has classified heptachlor epoxide as a probable human carcinogen.[7] Acute toxicity values are often reported for the parent compound, heptachlor, as its effects are largely attributed to its metabolic conversion to the epoxide.[1]

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ (Heptachlor) | 40 - 2,302 mg/kg | Rodents (rats, mice, hamsters, guinea pigs) | [13] |

| Oral LD₅₀ (Heptachlor Epoxide) | 39 - 144 mg/kg | Rodents (rats, mice) and rabbits | [13] |

| Dermal LD₅₀ (Heptachlor) | 119 - 320 mg/kg | Rats | [3] |

| EPA Oral Slope Factor (Heptachlor Epoxide) | 9.1 per (mg/kg)/day | - | [1] |

Experimental Protocols

Metabolic Synthesis

Heptachlor is metabolized to heptachlor epoxide by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][14] Recent studies suggest that CYP3A5 is the most likely human CYP isoform responsible for this biotransformation.[14] The process involves an electrophilic attack by the oxygen atom of the enzyme's active site on the double bond of the heptachlor molecule, leading to the formation of the epoxide ring.[14]

Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices are crucial for environmental monitoring and human exposure assessment. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most common analytical techniques.[15][16]

3.2.1 Sample Preparation

-

Biological Samples (Adipose tissue, blood, serum): Extraction is typically performed using organic solvents, followed by cleanup steps to remove interfering substances.[15]

-

Environmental Samples (Water, soil, air):

-

Water: Extraction with methylene (B1212753) chloride.[16]

-

Soil/Sediment: Extraction with methylene chloride, followed by extract cleanup.[16]

-

Air: Sampling using a polyurethane foam plug sampler, followed by Soxhlet extraction with petroleum ether.[16]

-

3.2.2 Instrumental Analysis

The following table outlines common analytical methods and their performance characteristics.

| Analytical Method | Sample Matrix | Sample Detection Limit | Percent Recovery | Reference(s) |

| GC/ECD (EPA Method 8080) | Waste water | 0.083 µg/L | 89% | [16] |

| GC/MS (EPA Method 8250) | Waste water | 2.2 µg/L | 92% | [16] |

| GC/ECD (EPA Method 508) | Drinking water | 0.015 µg/L | 95% | [16] |

| GC/ECD | Indoor air | <3 ppt | Not Reported | [16] |

Biological Activity and Signaling Pathways

This compound is a neurotoxicant and a suspected carcinogen that can disrupt cellular signaling pathways.[3][5]

Neurotoxicity

Like other cyclodiene insecticides, this compound acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[5] This inhibition blocks the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and, at high doses, death.[3][5]

Carcinogenicity and Tumor Promotion

This compound is considered a liver tumor promoter.[17] Studies in mouse hepatoma cells have shown that it can affect multiple signal transduction pathways involved in cell growth, differentiation, and apoptosis. The tyrosine kinase growth factor receptor pathway is suggested as a critical pathway for its tumor-promoting effects.[17]

Key molecular targets and effects include:

-

Increased PLCγ1 and AP-1 DNA binding: These are the most sensitive biomarkers, showing effects at lower concentrations than other targets.[17]

-

Modulation of nPKCε and Connexin 43 (Cx43): Effects on these proteins are observed at higher concentrations and longer exposure times.[17]

-

Depletion of Endoplasmic Reticulum (ER) Calcium Stores: This is another significant effect induced by heptachlor epoxide exposure.[17]

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.

Conclusion

This compound remains a compound of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, toxicity, and potential as a human carcinogen. Its mechanism of action, particularly its role as a neurotoxicant and a liver tumor promoter, involves the disruption of critical cellular signaling pathways. A thorough understanding of its chemical properties and the availability of robust analytical methods are essential for monitoring its presence in the environment and assessing its risk to human health. Further research into its specific interactions with cellular targets may provide insights into the mechanisms of organochlorine toxicity and carcinogenesis.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Heptachlor/Heptachlor Epoxide | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]

- 4. Ecological toxicology and human health effects of heptachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptachlor epoxide (Ref: ENT 25584) [sitem.herts.ac.uk]

- 7. CIS-HEPTACHLOREPOXIDE EXO-, ISOMER B CAS#: 1024-57-3 [m.chemicalbook.com]

- 8. Heptachlor epoxide [webbook.nist.gov]

- 9. Heptachlor epoxide [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. Heptachlor exo-epoxide - CAS-Number 1024-57-3 - Order from Chemodex [chemodex.com]

- 12. lookchem.com [lookchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Theoretical Study on the Metabolic Mechanism of Heptachlor in Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Table 7-2, Analytical Methods for Determining Heptachlor and Heptachlor Epoxide in Environmental Samples - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Effects of heptachlor epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by heptachlor epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptachlor-exo-epoxide: A Technical Guide to its Synthesis and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptachlor-exo-epoxide, specifically the more stable isomer B, is a significant metabolite and degradation product of the organochlorine pesticide heptachlor (B41519). Its persistence in the environment and potential for bioaccumulation make it a compound of considerable interest in toxicology, environmental science, and drug development research. This technical guide provides an in-depth overview of the primary pathways of this compound formation, including chemical synthesis, metabolic conversion in biological systems, and environmental degradation. The guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the key formation pathways to support research and professional activities in this field.

Data Presentation

The formation of this compound from heptachlor is a multifaceted process with rates and yields influenced by various factors. The following tables summarize key quantitative data from studies on its formation in different systems.

Table 1: Environmental Degradation and Half-Life of Heptachlor and this compound

| Matrix | Condition | Heptachlor Half-Life | This compound Half-Life | Reference |

| Soil | Field conditions | 0.4 - 2 years | Several years | [1][2] |

| Soil | Sandy loam | 0.4 - 0.8 years | - | [2] |

| Soil | Experimental field (Ohio) | 0.91 years | More persistent than heptachlor | [3] |

| Water | River water | 3.5 days | At least 4 years | [4] |

| Water | Aquatic ecosystem | Rapid (10% remaining after 1 day) | - | [5] |

Table 2: Microbial Transformation of Heptachlor and Degradation of this compound

| Microorganism | Medium | Incubation Time | Heptachlor Degradation (%) | This compound Formation/Degradation (%) | Reference |

| Pleurotus ostreatus | Potato Dextrose Broth (PDB) | 28 days | ~89% | ~32% degradation | [6] |

| Pleurotus ostreatus (Spent Mushroom Waste) | Soil | 28 days | ~91% | ~26% degradation | [6] |

| Phlebia tremellosa | Liquid culture | 14 days | ~71% | Major metabolite | [7][8] |

| Phlebia brevispora | Liquid culture | 14 days | ~74% | Major metabolite | [7][8] |

| Phlebia acanthocystis | Liquid culture | 14 days | ~90% | Major metabolite | [7][8] |

| Phlebia aurea | Liquid culture | 14 days | - | ~25% degradation | [7] |

| Novel bacterial strain H (Shigella sp.) | Mineral Salt Medium (MSM) | 130 hours | >88.2% | Identified as a major product | [9] |

| Mixed soil microorganisms | Liquid culture | 12 weeks | Slow conversion | 1% degradation per week | [5] |

Experimental Protocols

Chemical Synthesis of this compound (Isomer B)

This protocol describes the synthesis of this compound via the oxidation of heptachlor using chromic trioxide in acetic acid.[10]

Materials:

-

Heptachlor

-

Chromic trioxide (CrO₃)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptachlor in glacial acetic acid. Cool the solution in an ice bath.

-

Oxidation: Slowly add a solution of chromic trioxide in glacial acetic acid to the heptachlor solution via the dropping funnel while maintaining the temperature below 20°C. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:dichloromethane). The reaction is complete when the starting material (heptachlor) is no longer visible on the TLC plate.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or a similar organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to isolate the this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Microbial Degradation of Heptachlor to this compound

This protocol provides a general framework for studying the biodegradation of heptachlor by a microbial culture, leading to the formation of this compound.[9][11]

Materials:

-

Pure culture of a microorganism known to degrade heptachlor (e.g., Phlebia sp., Pleurotus ostreatus, or a suitable bacterial strain).

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mineral Salt Medium for bacteria).

-

Heptachlor (analytical grade).

-

This compound standard (analytical grade).

-

Sterile flasks or bioreactors.

-

Incubator shaker.

-

Organic solvent for extraction (e.g., hexane, acetone).

-

Anhydrous sodium sulfate.

-

Solid Phase Extraction (SPE) cartridges for cleanup (optional).

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

Procedure:

-

Inoculum Preparation: Grow the selected microorganism in its appropriate liquid medium to obtain a sufficient biomass for inoculation.

-

Experimental Setup: In sterile flasks, add the liquid growth medium and inoculate with the prepared microbial culture. Prepare a sterile control flask with the medium but without the inoculum.

-

Heptachlor Addition: Add a known concentration of heptachlor (dissolved in a minimal amount of a suitable solvent like acetone (B3395972) to ensure solubility) to the experimental and control flasks.

-

Incubation: Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the selected microorganism.

-

Sampling: At regular time intervals (e.g., 0, 24, 48, 72, 96 hours, and so on), withdraw aliquots from both the experimental and control flasks for analysis.

-

Extraction: Extract the samples with a suitable organic solvent (e.g., a mixture of hexane and acetone). The aqueous and organic layers should be separated.

-

Cleanup: Dry the organic extract over anhydrous sodium sulfate. If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering substances.

-

Analysis: Analyze the extracts using GC-ECD or GC-MS to identify and quantify the remaining heptachlor and the formed this compound. Use the analytical standards for calibration and confirmation.

-

Data Analysis: Plot the concentration of heptachlor and this compound over time to determine the rate of degradation and formation.

Mandatory Visualization

The following diagrams illustrate the key pathways for the synthesis and formation of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Biodegradation of heptachlor and heptachlor epoxide-contaminated soils by white-rot fungal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of organochlorine pesticide heptachlor and its metabolite heptachlor epoxide by white rot fungi, belonging to genus Phlebia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conversion mechanism of heptachlor by a novel bacterial strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iwaponline.com [iwaponline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Heptachlor-exo-epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptachlor-exo-epoxide is a significant metabolite of the organochlorine pesticide, heptachlor. Formed through biological and chemical oxidation of its parent compound, it exhibits greater stability and persistence in the environment.[1][2] This persistence, coupled with its lipophilic nature, leads to bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain.[3] Understanding the precise physical and chemical properties of this compound is critical for assessing its environmental fate, toxicological impact, and for the development of effective analytical and remediation strategies. This guide provides a comprehensive overview of its core physicochemical characteristics, details the experimental protocols for their determination, and visualizes key metabolic and analytical pathways.

This compound, also known as Isomer B, is the more stable and environmentally predominant of two possible isomers.[1] Its formation occurs in various media, including soil, as well as in plants and animals exposed to heptachlor.[4] Due to its stability, it is often the primary compound detected in environmental and biological monitoring.[3]

Physical and Chemical Properties

The physicochemical properties of a compound govern its behavior, distribution, and persistence in various environmental compartments. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅Cl₇O | PubChem |

| Molecular Weight | 389.32 g/mol | PubChem |

| Physical State | White crystalline solid | [5] |

| Melting Point | 160 - 161.5 °C | [4] |

| Boiling Point | 425.5 °C (at 760 mmHg) | [6] |

| Vapor Pressure | 4.71 x 10⁻⁷ mmHg at 25°C | [6] |

| Density | 1.91 g/cm³ | [6] |

| Refractive Index | 1.661 | [6] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Water Solubility | 0.275 - 0.350 mg/L at 25°C | [4][5] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 5.40 | [4] |

| Henry's Law Constant | 3.2 x 10⁻⁵ atm·m³/mol | [4] |

| Organic Carbon-Water Partition Coefficient (Koc) | 7,800 - 20,000 (estimated) | [4] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized and internationally recognized methodologies. These protocols ensure data accuracy, reproducibility, and comparability across different laboratories.

Determination of Physicochemical Properties (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[6][7][8] Section 1 of these guidelines specifically addresses the determination of physical-chemical properties.[9] Key methods relevant to this compound include:

-

Melting Point (OECD 102): Differential Scanning Calorimetry (DSC) or the capillary method is typically employed. The sample is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is recorded.

-

Boiling Point (OECD 103): Methods include ebulliometry or dynamic methods that measure the vapor pressure as a function of temperature.

-

Vapor Pressure (OECD 104): The gas saturation method or effusion methods are commonly used to determine the low vapor pressure of persistent organic pollutants like this compound.

-

Water Solubility (OECD 105): The column elution method or the flask method is utilized. A saturated solution of the compound in water is prepared, and the concentration is determined after equilibration, often using gas chromatography.

-

Octanol-Water Partition Coefficient (Kₒw) (OECD 107 & 117): The shake-flask method is the traditional approach where the compound is partitioned between n-octanol and water. The concentration in each phase is measured to calculate the ratio. High-Performance Liquid Chromatography (HPLC) methods are also widely used for highly lipophilic compounds.

Analytical Method for Detection in Environmental Samples (EPA Methods)

The U.S. Environmental Protection Agency (EPA) has established several methods for the analysis of pesticides, including this compound, in various matrices. These methods are crucial for environmental monitoring and regulatory compliance.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A common and robust technique for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1]

-

Sample Preparation (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently used for extracting pesticide residues from food and environmental samples.[10]

-

A homogenized sample (e.g., soil, water, tissue) is first extracted with an organic solvent like acetonitrile.

-

Salts are added to induce phase separation and remove water.

-

A dispersive solid-phase extraction (d-SPE) cleanup step is performed using sorbents to remove interfering matrix components like lipids and pigments.

-

-

Injection and Separation (Gas Chromatography):

-

A small volume of the cleaned extract is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the mixture based on their volatility and interaction with the stationary phase. This compound is separated from other pesticides and matrix components based on its retention time.

-

-

Detection and Quantification (Mass Spectrometry):

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

They are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

The mass spectrum provides a unique "fingerprint" for this compound, allowing for highly specific identification and quantification. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity.[11][12]

-

Relevant EPA methods for the analysis of this compound in water include EPA Method 508, 525.2, and 525.3.[13][14] For solid waste and soil, methods like EPA 8080 and 8250 are applicable.[1]

Signaling Pathways and Logical Relationships

Metabolic Pathway of Heptachlor

Heptachlor itself is metabolized in organisms and the environment into the more stable this compound. This biotransformation is a critical step in its toxicokinetics.[4] Further metabolism can lead to more hydrophilic compounds that can be excreted.[15]

Caption: Metabolic conversion of Heptachlor to its primary metabolite and subsequent degradation products.

Analytical Workflow for Environmental Sample Analysis

The process of analyzing an environmental sample for the presence of this compound follows a structured workflow from sample collection to final data analysis.

Caption: Standard workflow for the analysis of this compound in environmental samples.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theoretical Study on the Metabolic Mechanism of Heptachlor in Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. oecd.org [oecd.org]

- 10. hpst.cz [hpst.cz]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. waters.com [waters.com]

- 13. rsc.org [rsc.org]

- 14. epa.gov [epa.gov]

- 15. A New Metabolic Pathway of Heptachlor Epoxide Biotransformation by Cordyceps brongniartii ATCC66779 | Scientific.Net [scientific.net]

Degradation of Heptachlor-exo-epoxide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of heptachlor-exo-epoxide (HEPX), a persistent and toxic metabolite of the organochlorine insecticide heptachlor (B41519), in the soil environment. This document details the known degradation pathways, the chemical entities involved, and the experimental methodologies used to study these processes.

Introduction

Heptachlor was a widely used cyclodiene insecticide for agricultural and domestic purposes.[1][2] Its use has been largely phased out due to its persistence and toxicity. In the soil, heptachlor undergoes both biotic and abiotic transformations, leading to the formation of several degradation products.[3][4] One of the most significant and persistent of these is this compound (also known as heptachlor epoxide B), a compound that is often more toxic than the parent heptachlor.[5] Understanding the fate of HEPX in soil is critical for assessing the long-term environmental risks associated with heptachlor use and for developing effective bioremediation strategies.

Degradation Pathways of Heptachlor and this compound in Soil

The degradation of heptachlor in soil is a complex process involving both microbial and chemical reactions. The primary transformation products are this compound and 1-hydroxychlordene.[3][4] HEPX itself, while persistent, can be further degraded by certain soil microorganisms.

Formation of this compound

Heptachlor is converted to HEPX primarily through a biotic process mediated by soil microorganisms.[3][4] This epoxidation reaction is a common metabolic pathway for cyclodiene insecticides in various organisms. Abiotic processes, such as photolysis, can also contribute to the formation of HEPX, but microbial action is considered the principal route in soil environments.[1]

Degradation of this compound

Contrary to early beliefs that HEPX was completely recalcitrant, several studies have demonstrated its susceptibility to microbial degradation. The primary identified degradation products of HEPX in soil are 1-exohydroxychlordene (B12730362) and heptachlor diol.

-

Formation of 1-exohydroxychlordene: A mixed culture of soil microorganisms has been shown to degrade HEPX to the less toxic metabolite, 1-exohydroxychlordene. This conversion has been reported to occur at a rate of approximately 1% per week in laboratory incubations.

-

Formation of Heptachlor Diol: White-rot fungi, such as Pleurotus ostreatus, have demonstrated the ability to degrade HEPX. In a 28-day incubation study, this fungus degraded approximately 32% of the initial HEPX, with heptachlor diol identified as a metabolite.[6][7]

The overall degradation pathway of heptachlor in soil, including the formation and subsequent breakdown of HEPX, is illustrated in the following diagram.

Quantitative Data on Degradation

Quantitative data on the degradation of heptachlor and HEPX in soil are crucial for environmental modeling and risk assessment. The following tables summarize available data from various studies. It is important to note that degradation rates are highly dependent on soil type, microbial population, temperature, and moisture content.

| Compound | Soil Type | Half-life (t½) | Study Conditions | Reference |

| Heptachlor | Not specified | ~2 years | Field conditions | [2] |

| Heptachlor | Ohio experimental field | 0.91 years | Field incorporation | [1] |

| Heptachlor | Sandy soils | Higher degradation rates | Granular formulation, soil incorporation |

Table 1: Half-life of Heptachlor in Soil

| Parent Compound | Degradation Product | Percentage of Original Compound | Time | Soil Type | Study Conditions | Reference |

| Heptachlor | This compound | ~20% | 4.5 years | Ohio experimental field | Field incorporation | [1] |

| This compound | 1-exohydroxychlordene | ~12% (of initial HEPX) | 12 weeks | Sandy loam | Laboratory incubation with mixed microbial culture | |

| This compound | Heptachlor diol | ~32% (of initial HEPX) | 28 days | Artificially contaminated soil | Incubation with Pleurotus ostreatus | [6][7] |

| Heptachlor & this compound | Not specified | 91% & 26% degradation | 28 days | Artificially contaminated soil | Application of spent mushroom waste of P. ostreatus | [6][7] |

Table 2: Formation and Degradation of this compound and its Metabolites in Soil

Experimental Protocols

This section provides an overview of the methodologies commonly employed in studying the degradation of HEPX in soil. These protocols are essential for researchers aiming to replicate or build upon existing studies.

Soil Microcosm Studies

Soil microcosm experiments are fundamental for studying pesticide degradation under controlled laboratory conditions.

Objective: To determine the rate of degradation of HEPX and identify its degradation products in a specific soil type.

Materials:

-

Test soil, sieved to <2 mm

-

This compound (analytical standard)

-

Organic solvent for spiking (e.g., acetone, hexane)

-

Glass incubation vessels (e.g., flasks, jars) with closures that allow for gas exchange

-

Incubator with temperature and humidity control

-

Extraction solvents (e.g., acetone, hexane, dichloromethane)

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil) for cleanup

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

Procedure:

-

Soil Preparation and Spiking:

-

A known weight of fresh soil is brought to a specific moisture content (e.g., 60% of water holding capacity).

-

A stock solution of HEPX in a volatile solvent is prepared.

-

The soil is spiked with the HEPX solution to achieve the desired initial concentration. The solvent is allowed to evaporate completely.

-

-

Incubation:

-

The spiked soil samples are placed in incubation vessels.

-

The vessels are incubated under controlled conditions (e.g., 25°C, in the dark).

-

Separate microcosms are prepared for each time point of the experiment.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), replicate soil samples are removed for analysis.

-

The soil samples are extracted with an appropriate organic solvent or solvent mixture (e.g., acetone:hexane). Sonication or shaking is typically used to ensure efficient extraction.

-

-

Cleanup:

-

The soil extract is filtered and concentrated.

-

A cleanup step, often using column chromatography with adsorbents like Florisil, is employed to remove co-extracted soil matrix components that could interfere with the analysis.

-

-

Analysis:

-

The cleaned extract is analyzed by GC-ECD or GC-MS to quantify the concentration of HEPX and its degradation products.

-

Analytical Methods

The accurate quantification of HEPX and its metabolites in complex soil matrices requires robust analytical methods. Gas chromatography is the technique of choice.

4.2.1. Sample Extraction and Cleanup

-

Extraction: Soxhlet extraction or accelerated solvent extraction (ASE) with solvents like acetone, hexane, or dichloromethane (B109758) are commonly used.

-

Cleanup: The crude extracts are typically cleaned using column chromatography with Florisil, silica (B1680970) gel, or alumina (B75360) to remove interfering substances. Gel permeation chromatography (GPC) can also be used for samples with high lipid content.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for confirmation and quantification due to its high selectivity and sensitivity.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Splitless injection at an elevated temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 1 minute, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Specific ions for HEPX (e.g., m/z 353, 355, 263) and its expected metabolites are monitored.

-

Conclusion

The degradation of this compound in soil is a slow but demonstrable process, primarily driven by microbial activity. The formation of less toxic metabolites such as 1-exohydroxychlordene and heptachlor diol highlights the potential for natural attenuation and bioremediation of HEPX-contaminated sites. Further research focusing on the isolation and characterization of novel HEPX-degrading microorganisms and the optimization of conditions for their activity could lead to the development of effective strategies for cleaning up these persistent organic pollutants. The experimental and analytical protocols outlined in this guide provide a solid foundation for researchers to contribute to this important field.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]

- 4. Degradation of the persistent organic pollutant [14C]heptachlor in Japanese field soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Biodegradation of heptachlor and heptachlor epoxide-contaminated soils by white-rot fungal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Transport of Heptachlor-exo-epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptachlor-exo-epoxide, a persistent and bioaccumulative metabolite of the organochlorine pesticide heptachlor (B41519), poses significant environmental concerns due to its toxicity and long-range transport potential. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, and mobility in various environmental compartments. The information presented herein is intended to support researchers, scientists, and professionals in understanding and predicting the environmental behavior of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. This compound is a lipophilic compound with low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to associate with organic matter and lipids.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₇O | [1] |

| Molecular Weight | 389.31 g/mol | [1] |

| Water Solubility | 0.35 mg/L at 25°C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 5.40 | [1] |

| Henry's Law Constant | 3.2 x 10⁻⁵ atm·m³/mol | [1] |

| Vapor Pressure | Not available | |

| Melting Point | 160-161.5 °C | [1] |

Environmental Fate and Transport

This compound is primarily formed in the environment through the biotic and abiotic degradation of heptachlor.[2][3] Once formed, it is highly persistent and resistant to further degradation.

Degradation Pathways

Abiotic Degradation:

This compound is notably resistant to abiotic degradation processes such as hydrolysis and photolysis under typical environmental conditions.[4][5]

-

Hydrolysis: The hydrolysis of this compound is not considered a significant degradation pathway in the environment.[4]

-

Photolysis: Direct photolysis in water is not a major degradation route. However, in the presence of photosensitizers, photodegradation can occur, potentially leading to the formation of ketones.[6] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be around 1.5 days.[2]

Biotic Degradation:

Biotic degradation of this compound is a slow process. Certain microorganisms, particularly white-rot fungi, have been shown to degrade this compound. The primary metabolic pathway involves the hydrolysis of the epoxide ring to form heptachlor diol.[7] Another identified metabolite is 1-hydroxy-2,3-epoxychlordene.

The following diagram illustrates the formation of this compound from heptachlor and its subsequent degradation pathways.

Environmental Transport

The transport of this compound in the environment is influenced by its strong adsorption to soil and sediment, and its potential for volatilization and long-range atmospheric transport.

-

Soil and Sediment: Due to its high soil sorption coefficient (Koc), this compound is strongly adsorbed to soil organic matter and sediments, limiting its mobility in the subsurface and reducing its potential to leach into groundwater.[3]

-

Water: In aquatic systems, it partitions from the water column to suspended solids and bottom sediments. Volatilization from water surfaces can occur, contributing to its atmospheric transport.[2]

-

Air: this compound can be transported long distances in the atmosphere, either in the vapor phase or adsorbed to particulate matter, leading to its deposition in remote ecosystems.[2]

The following diagram illustrates the environmental fate and transport of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of this compound.

Table 1: Degradation Half-Lives

| Medium | Half-Life | Conditions | Reference |

| Soil | Several years | Aerobic | [2] |

| Water | > 4 years | - | [5] |

| Atmosphere | ~1.5 days | Reaction with OH radicals | [2] |

Table 2: Soil Sorption Coefficients (Koc)

| Koc Value (L/kg) | Soil Type | Reference |

| 10,000 - 661,000 | Various | [8] |

| 7,800 (estimated) | - | [1] |

Table 3: Bioconcentration Factors (BCF)

| Organism | BCF (L/kg) | Tissue | Reference |

| Fish (Pimephales promelas) | 14,400 | Whole body | [8] |

| Mussels (Mytilus edulis) | 1,698 | - | [5] |

| Oysters (Crassostrea virginica) | 851 | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for data reproducibility and comparison. The following sections outline the standard protocols for determining important environmental fate parameters.

Soil Sorption Coefficient (Koc) Determination (OECD 106)

The soil sorption coefficient is determined using a batch equilibrium method as described in OECD Guideline 106.

Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a known concentration. The concentration of the test substance in the solution is measured after equilibrium is reached, and the amount adsorbed to the soil is calculated by difference.

Workflow:

Hydrolysis Rate Determination (OECD 111)

The rate of hydrolysis is determined as a function of pH according to OECD Guideline 111.

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are spiked with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

Workflow:

Bioconcentration Factor (BCF) Determination in Fish (OECD 305)

The bioconcentration factor in fish is determined using a flow-through or semi-static method as described in OECD Guideline 305.

Principle: Fish are exposed to a constant concentration of the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue and in the water is measured at intervals during both phases to calculate the BCF.

Workflow:

Photolysis Quantum Yield Determination (based on US EPA OCSPP 835.2210)

The direct photolysis rate in water is determined by exposing the test substance to sunlight or a simulated light source, as outlined in US EPA OCSPP Guideline 835.2210.

Principle: A solution of the test substance is irradiated with light of known intensity and spectral distribution. The rate of disappearance of the test substance is measured, and the quantum yield is calculated by comparing this rate to that of a chemical actinometer with a known quantum yield, irradiated under the same conditions.

Workflow:

Conclusion

This compound is a highly persistent and bioaccumulative environmental contaminant. Its low water solubility and high lipophilicity lead to strong partitioning into soil, sediment, and biota. While resistant to abiotic degradation, slow biotic degradation can occur. Its potential for long-range atmospheric transport makes it a global concern. Understanding the environmental fate and transport of this compound is essential for assessing its risks and developing strategies for remediation and management. The standardized protocols outlined in this guide provide a framework for generating reliable and comparable data to support these efforts.

References

- 1. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Novel photoproducts of heptachlor epoxide, trans-chlordane, and trans-nonachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Bioaccumulation of Heptachlor Epoxide in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptachlor (B41519), an organochlorine pesticide, undergoes environmental and metabolic transformation into its more stable and persistent metabolite, heptachlor epoxide.[1][2] Due to its high lipophilicity, indicated by a log K_ow of 5.40, heptachlor epoxide exhibits a strong tendency to partition from water into the fatty tissues of aquatic organisms.[1] This process, known as bioaccumulation, leads to the concentration of the compound in individual organisms and its subsequent magnification through the aquatic food web (biomagnification).[1] Understanding the dynamics of heptachlor epoxide bioaccumulation is critical for assessing environmental risk, monitoring ecosystem health, and ensuring the safety of aquatic food sources. This guide provides a consolidated overview of quantitative bioaccumulation data, details common experimental protocols for its study, and visualizes the key pathways and workflows involved.

Quantitative Bioaccumulation Data

The potential for a chemical to accumulate in aquatic life is quantified using the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The BCF measures uptake from water alone, while the BAF includes uptake from all environmental sources, including food.[3][4] The BMF specifically measures the increase in concentration between an organism and its diet. Heptachlor epoxide demonstrates significant bioaccumulation potential across various aquatic species.[1][5]

Table 1: Bioconcentration Factors (BCF) for Heptachlor Epoxide in Aquatic Organisms

| Species | Common Name | BCF Value (L/kg) | Tissue | Reference |

|---|---|---|---|---|

| Mytilus edulis | Blue Mussel | 1,698 (estimated) | Whole Body | Hawker and Connell 1986; Geyer et al. 1982[1] |

| Crassostrea virginica | Eastern Oyster | 851 (estimated) | Whole Body | Hawker and Connell 1986; Geyer et al. 1982[1] |

| Corbicula manilensis | Asiatic Clam | 2,330 (estimated) | Fat | Hartley and Johnston 1983[1] |

| Various Fish Species | - | 1,895 (geometric mean) | Whole Body | Veith et al. 1979, as cited by U.S. EPA 1993[3] |

Table 2: Biomagnification Factors (BMF) for Heptachlor Epoxide

| Food Chain Level | BMF Value (Worst Case) | Description | Reference |

|---|---|---|---|

| Aquatic Food Chain | 2.26 | Magnification within the aquatic ecosystem (e.g., invertebrate to fish). | Kelly et al., 2007a[6] |

| Fish to Mammals | 19.8 | Magnification from aquatic to terrestrial predators. | Kelly et al., 2007a[6] |

Signaling and Trophic Transfer Pathway

Heptachlor enters aquatic systems and adsorbs strongly to sediments.[1] It is taken up by organisms at the base of the food web, such as plankton and invertebrates. Within these organisms, and more significantly at higher trophic levels, heptachlor is metabolized to the more persistent heptachlor epoxide.[1][5] As the epoxide is transferred through consumption from lower to higher trophic levels (e.g., from invertebrates to small fish to larger predatory fish), its concentration increases at each step, a process known as biomagnification.[1][7]

Caption: Trophic transfer and biomagnification of heptachlor epoxide.

Experimental Protocols

Standardized methodologies are essential for generating reliable and comparable data on bioaccumulation. The following sections outline typical protocols for laboratory-based bioconcentration studies and the subsequent chemical analysis of tissues.

Fish Bioconcentration Factor (BCF) Study Protocol

This protocol is based on established guidelines (e.g., OCSPP 850.1730) for determining the BCF of a chemical in fish.[8] The study consists of two primary phases: uptake and depuration.[4][8]

-

Test System: A flow-through system is used to maintain a constant concentration of the test substance (heptachlor epoxide) in the water and ensure adequate water quality (e.g., dissolved oxygen, pH, temperature).[4]

-

Acclimation: Test fish (e.g., Rainbow Trout, Fathead Minnow) are acclimated to laboratory conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal aqueous concentration of heptachlor epoxide. This phase typically lasts for 28 days or until a steady-state concentration is achieved in the fish tissues.[4][8] Steady state is defined as the point where the concentration of the chemical in the fish remains constant over time.

-

Sampling (Uptake): Subsets of fish and water samples are collected at predetermined intervals throughout the uptake phase.

-

Depuration Phase: Surviving fish are transferred to a clean, uncontaminated water system. The rate at which the heptachlor epoxide is eliminated from their tissues (depuration) is monitored.

-

Sampling (Depuration): Fish and water samples are collected at intervals during the depuration phase until the concentration is below the detection limit or for a specified period.

-

Data Analysis: The concentrations of heptachlor epoxide in fish tissue and water are used to calculate uptake and depuration rate constants (k₁ and k₂). The kinetic BCF (BCFk) is calculated as the ratio k₁/k₂. If a steady state is reached, the steady-state BCF (BCFss) is calculated as the ratio of the concentration in the fish (C_f) to the concentration in the water (C_w).[8]

Analytical Protocol for Tissue Samples

The accurate quantification of heptachlor epoxide in biological matrices is crucial. The standard method involves gas chromatography.[9]

-

Homogenization: Whole fish or specific tissues (e.g., muscle, liver, adipose) are homogenized to ensure a uniform sample.

-

Lipid Extraction: Lipids, along with the lipophilic heptachlor epoxide, are extracted from the tissue using an organic solvent system (e.g., methylene (B1212753) chloride, hexane).[9][10]

-

Sample Cleanup: The raw extract contains co-extracted substances (like fats) that can interfere with analysis. Cleanup procedures are employed to remove these interferences. Common techniques include:

-

Concentration: The cleaned extract is concentrated to a small, precise volume through solvent evaporation.

-

Instrumental Analysis: The final extract is analyzed using:

-

Quantification: The concentration is determined by comparing the instrument's response to that of certified analytical standards.

Experimental and Analytical Workflow

The process of conducting a bioaccumulation study, from initial setup to final data analysis, follows a logical sequence of steps to ensure data quality and integrity.

Caption: Workflow for a fish bioconcentration factor (BCF) study.

Conclusion

Heptachlor epoxide is a persistent and bioaccumulative compound that poses a significant risk to aquatic ecosystems. Quantitative data consistently show high BCF and BMF values, confirming its tendency to concentrate in aquatic organisms and move up the food chain.[1][5][6] The standardized experimental and analytical protocols outlined in this guide are fundamental for accurately assessing the bioaccumulation potential of this and other lipophilic contaminants. This information is vital for regulatory decision-making, environmental monitoring programs, and providing a foundational understanding for professionals in related scientific fields.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]

- 6. circabc.europa.eu [circabc.europa.eu]

- 7. Trophic transfer of organochlorine pesticides through food-chain in coastal marine ecosystem [eeer.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Table 7-2, Analytical Methods for Determining Heptachlor and Heptachlor Epoxide in Environmental Samples - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Silent Peril: A Toxicological Deep-Dive into Heptachlor Epoxide in Mammals

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptachlor (B41519) epoxide, a persistent and highly toxic metabolite of the organochlorine pesticide heptachlor, continues to pose a significant threat to mammalian health. Although the use of heptachlor has been severely restricted for decades, its environmental persistence and ability to bioaccumulate in the food chain result in ongoing exposure and a spectrum of toxicological effects. This technical guide provides a comprehensive overview of the current understanding of heptachlor epoxide's impact on mammalian systems, with a focus on quantitative data, experimental methodologies, and key molecular pathways.

Executive Summary

Heptachlor epoxide exerts its toxicity through a multi-pronged assault on mammalian physiology. Its primary neurotoxic effects stem from the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system, leading to hyperexcitability, tremors, and convulsions.[1][2] The liver is another principal target, with exposure linked to hepatomegaly, enzymatic changes, and the promotion of hepatocellular carcinomas.[3][4] Furthermore, evidence points to its role as an endocrine disruptor, with implications for reproductive health and development. This guide synthesizes the critical findings on these and other toxicological endpoints, presenting data in a structured format to facilitate research and development efforts aimed at understanding and mitigating the risks associated with this pervasive environmental contaminant.

Data Presentation: Quantitative Toxicological Endpoints

The following tables summarize key quantitative data from various toxicological studies on heptachlor and its epoxide in mammalian models. These values provide critical reference points for risk assessment and the design of future research.

Table 1: Acute and Chronic Lethality Data for Heptachlor and Heptachlor Epoxide

| Species | Route | Compound | LD50 / LOAEL (mg/kg/day) | Duration | Reference |

| Rat | Oral | Heptachlor | 40 - 2,302 (LD50) | Acute | [5][6] |

| Mouse | Oral | Heptachlor | 14 (Lethal Dose) | Intermediate | [5][6] |

| Mink | Oral | Heptachlor | 1.7 (Lethal Dose) | Intermediate | [5][6] |

| Rat | Dermal | Heptachlor | 195 (LD50, males) | Acute | [5] |

| Rat | Oral | Heptachlor Epoxide | 39 - 144 (LD50) | Acute | [5][6] |

| Mouse | Oral | Heptachlor/Heptachlor Epoxide | 1.5 (Increased Mortality) | 2 years | [7] |

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Non-Cancer Endpoints

| Species | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Duration | Reference |

| Rat | Liver Weight Increase | 0.15 | 0.25 | 2 years | [8][9] |

| Dog | Liver Weight Increase | - | 0.0125 | 60 weeks | [9] |

| Rat | Developmental (Immunological/Neurological) | - | 0.03 | Intermediate | [10] |

| Rat | Reproductive (Female) | - | 1.8 | Acute | [10][11] |

| Dog | Reproductive (Pup Mortality) | 0.025 | >0.025 | 2 generations | [12] |

| Rat | Liver Damage | - | 0.35 | 50 weeks | [7] |

Key Experimental Protocols

Understanding the methodologies employed in seminal toxicological studies is crucial for interpreting data and designing new experiments. Below are detailed protocols for key assays used to evaluate the effects of heptachlor epoxide.

Carcinogenicity Bioassay in Mice (Adapted from NCI, 1977)

This protocol outlines the methodology for a long-term feeding study to assess the carcinogenic potential of a test substance.

Experimental Workflow: Carcinogenicity Bioassay

-

Test Animals: B6C3F1 mice, 50 of each sex per group.[13]

-

Acclimation: Animals are acclimated to laboratory conditions for a minimum of two weeks before the start of the study.

-

Dosing: The test substance (technical-grade heptachlor) is administered in the feed for 80 weeks. Time-weighted average doses are calculated to account for adjustments made due to toxicity.[13]

-

Control Groups: A matched control group receives the same diet without the test substance. Pooled control groups from other contemporary studies may also be used for statistical comparison.[13]

-

Observation: Animals are observed for an additional 10 weeks after the dosing period. Body weights and clinical signs of toxicity are recorded throughout the study.[13]

-

Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination to identify neoplastic and non-neoplastic lesions.[13]

Neurobehavioral Assessment in Rats (Adapted from Moser et al., 2001)

This protocol describes a functional observational battery (FOB) and Morris water maze test to evaluate neurobehavioral changes following perinatal exposure.

Experimental Workflow: Neurobehavioral Assessment

-

Test Animals: Pregnant Sprague-Dawley rats and their offspring.[14][15]

-

Dosing Regimen: Dams are dosed orally from gestational day (GD) 12 to postnatal day (PND) 7. Pups are then dosed directly from PND 7 to either PND 21 or PND 42.[14][15]

-

Functional Observational Battery (FOB): A series of tests to assess nervous system function, including home cage and open field observations, as well as manipulative tests to evaluate sensorimotor and neuromuscular function.[14][15]

-

Motor Activity: Spontaneous motor activity is measured in automated chambers to assess changes in locomotion and habituation.[14]

-

Morris Water Maze: This test is used to evaluate spatial learning and memory. Rats are trained to find a hidden platform in a pool of water, and their ability to learn and remember the platform's location is assessed through various trials.[14][15]

In Vitro Genotoxicity Assay (Comet and Micronucleus Assays)

This protocol describes the use of human TK6 lymphoblastoid cells to evaluate the genotoxic potential of heptachlor and its epoxide.

Experimental Workflow: In Vitro Genotoxicity

-

Cell Line: Human TK6 lymphoblastoid cells are cultured under standard conditions.[16]

-

Treatment: Cells are exposed to various concentrations of heptachlor or heptachlor epoxide.

-

Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks. After treatment, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail," which is then quantified.[16]

-

Micronucleus Assay: This assay detects chromosomal damage. Following exposure, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei (small, additional nuclei containing chromosome fragments or whole chromosomes) in these cells is then scored.[16]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of neurotoxicity for heptachlor epoxide involves the GABAergic system.

Signaling Pathway: Heptachlor Epoxide and the GABA-A Receptor

Heptachlor epoxide acts as a non-competitive antagonist at the picrotoxin (B1677862) binding site of the GABA-A receptor-chloride ionophore complex.[1][2] In a healthy neuron, the binding of the neurotransmitter GABA to its receptor opens an integral chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect. Heptachlor epoxide binds to a site within the chloride channel, physically blocking the flow of chloride ions even when GABA is bound to the receptor.[1][2] This blockade of inhibitory signaling results in a state of uncontrolled neuronal excitation, manifesting as the characteristic symptoms of poisoning, such as tremors and convulsions.

Conclusion

The toxicological profile of heptachlor epoxide is well-documented, with a clear impact on the nervous, hepatic, and reproductive systems of mammals. The quantitative data and experimental protocols summarized in this guide serve as a critical resource for the scientific community. A deeper understanding of its molecular mechanisms, particularly its interaction with the GABA-A receptor, is essential for developing potential therapeutic interventions and for refining risk assessments for this persistent environmental toxicant. Continued research is necessary to fully elucidate the long-term consequences of low-level exposure and to identify any additional cellular targets and signaling pathways that may be disrupted by this compound.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Blocking actions of heptachlor at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Table 3-2, Genotoxicity of Heptachlor and Heptachlor Epoxide In Vitro - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. REGULATIONS AND ADVISORIES - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. cdn.who.int [cdn.who.int]

- 13. Bioassay of heptachlor for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotoxicological outcomes of perinatal heptachlor exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genotoxicity of heptachlor and heptachlor epoxide in human TK6 lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptachlor Metabolism to Heptachlor-exo-epoxide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of the organochlorine insecticide heptachlor (B41519) to its more persistent and toxic metabolite, heptachlor-exo-epoxide. This biotransformation is a critical aspect of heptachlor's toxicology and environmental persistence. This document details the enzymatic processes, toxicokinetics, and analytical methodologies relevant to studying this metabolic pathway.

Introduction

Heptachlor, a cyclodiene pesticide, was widely used for agricultural and domestic purposes before its use was heavily restricted due to its environmental persistence and adverse health effects.[1] In biological systems, heptachlor undergoes metabolic transformation into heptachlor epoxide, a compound with greater stability and toxicity.[2] This conversion is a primary determinant of the long-term bioaccumulation and toxicological profile of heptachlor exposure. Understanding the mechanics of this metabolic process is crucial for risk assessment and the development of potential remediation strategies.

Metabolic Pathway and Enzymology

The primary metabolic pathway for heptachlor in vivo is the epoxidation of the double bond in the cyclopentene (B43876) ring, resulting in the formation of this compound. This reaction is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system, predominantly in the liver.[2][3]

Enzymatic Mechanism: The epoxidation of heptachlor is an oxidation reaction that requires NADPH and is facilitated by various CYP isoforms.[4] In humans, computational studies suggest that CYP3A5 is the most likely enzyme to catalyze this transformation, with CYP2A6 and CYP3A4 also showing potential activity.[3][5][6] The reaction involves the electrophilic attack of an oxygen atom from the CYP active site onto the heptachlor molecule.[5][6]

Toxicokinetics and Tissue Distribution

Following absorption through the gastrointestinal tract, skin, or lungs, heptachlor is distributed systemically.[2] Due to its lipophilic nature, it readily partitions into adipose tissue. The metabolic conversion to heptachlor epoxide primarily occurs in the liver. Heptachlor epoxide is more resistant to further degradation and is stored in fatty tissues, as well as the liver, kidneys, and muscle.[2] This bioaccumulation leads to long-term persistence in the body. Elimination of heptachlor and its metabolites occurs primarily through the feces.[2]

Quantitative Data on Tissue Distribution

While comprehensive quantitative kinetic data is sparse in publicly available literature, several studies have investigated the tissue distribution of heptachlor and its epoxide. The following table summarizes findings from studies in rats.

| Tissue | Heptachlor Concentration | Heptachlor Epoxide Concentration | Species/Study Details | Reference |

| Adipose Tissue | Not detected | High concentration | Female rats fed 35 ppm heptachlor in the diet for 3 months. | [7][8] |

| Liver | Not specified | Markedly lower than adipose | Female rats fed 35 ppm heptachlor in the diet for 3 months. | [7][8] |

| Kidneys | Not specified | Markedly lower than adipose | Female rats fed 35 ppm heptachlor in the diet for 3 months. | [7][8] |

| Muscle | Not specified | Markedly lower than adipose | Female rats fed 35 ppm heptachlor in the diet for 3 months. | [7][8] |

| Brain | Not detected | Not detected | Female rats fed 35 ppm heptachlor in the diet for 3 months. | [7][8] |

| Fat (Pups) | Proportional to dose | Proportional to dose (highest) | Pups of dams dosed by gavage with 0, 30, 300, or 3000 µg/kg/day from gestation day 12 to postnatal day 7. | [9][10] |

| Blood (Pups) | Proportional to dose | Proportional to dose | Pups of dams dosed by gavage with 0, 30, 300, or 3000 µg/kg/day from gestation day 12 to postnatal day 7. | [9][10] |

| Thymus (Pups) | Proportional to dose | Proportional to dose | Pups of dams dosed by gavage with 0, 30, 300, or 3000 µg/kg/day from gestation day 12 to postnatal day 7. | [9][10] |

| Spleen (Pups) | Proportional to dose | Proportional to dose | Pups of dams dosed by gavage with 0, 30, 300, or 3000 µg/kg/day from gestation day 12 to postnatal day 7. | [9][10] |

Experimental Protocols

Studying the in vivo metabolism of heptachlor typically involves animal models, most commonly rats. The following is a representative protocol synthesized from common methodologies.

In Vivo Dosing and Sample Collection in Rats

Objective: To determine the in vivo metabolism and tissue distribution of heptachlor.

Materials:

-

Heptachlor (analytical grade)

-

Vehicle (e.g., corn oil)

-

Sprague-Dawley rats

-

Oral gavage needles (stainless steel, appropriate size for rats)[11][12][13]

-

Metabolic cages for separate collection of urine and feces

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools for tissue dissection

-

Sample collection tubes (e.g., centrifuge tubes, cryovials)

-

Liquid nitrogen or dry ice for snap-freezing tissues

Procedure:

-